7-methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
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Description
Synthesis Analysis
The synthesis of complex organic molecules often involves metal-catalyzed reactions . For instance, Stathakis et al. described a method for synthesizing a related compound, agomelatine carbinol, by combining vinylic organometallics with 7-methoxy-1-tetralone . The main building block for the synthesis was obtained, and in the next step, an intermediate could be obtained from the carbinol through allylic substitution, utilizing chlorination agents .Future Directions
The future research directions for “7-methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline” could involve further exploration of its synthesis, structure, and potential biological activities. Given the interest in related compounds for their potential as antidepressants and anticonvulsants , this compound could also be of interest in these areas. Further studies to elucidate the mechanism of action of its anticancer effect are needed .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline involves the condensation of 2-methoxyphenethylamine with acetone followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": [ "2-methoxyphenethylamine", "Acetone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 2-methoxyphenethylamine with acetone in the presence of hydrochloric acid to form the imine intermediate.", "Step 2: Reduction of the imine intermediate using sodium borohydride in methanol to yield the amine intermediate.", "Step 3: Cyclization of the amine intermediate using sodium hydroxide in ethanol to form the desired product, 7-methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline." ] } | |
CAS No. |
1017179-93-9 |
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 |
Purity |
95 |
Origin of Product |
United States |
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